N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide

Description

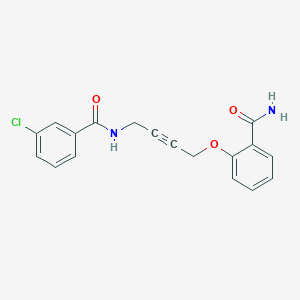

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide is a synthetic benzamide derivative characterized by a but-2-yn-1-yl linker substituted with a 2-carbamoylphenoxy group and a terminal 3-chlorobenzamide moiety. This structure combines aromaticity, hydrogen-bonding capability (via the carbamoyl group), and a rigid alkyne spacer, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[4-[(3-chlorobenzoyl)amino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-7-5-6-13(12-14)18(23)21-10-3-4-11-24-16-9-2-1-8-15(16)17(20)22/h1-2,5-9,12H,10-11H2,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNZFVQGVMXVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-carbamoylphenol: This can be achieved through the reaction of 2-nitrophenol with urea under acidic conditions, followed by reduction.

Formation of the but-2-yn-1-yl linker: This involves the coupling of propargyl bromide with an appropriate nucleophile.

Coupling with 3-chlorobenzoyl chloride: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with four analogs from the evidence, highlighting key structural differences:

Key Observations:

- Substituent Diversity: The target compound’s 2-carbamoylphenoxy group distinguishes it from analogs with heterocyclic (e.g., benzoimidazol in 2d, isoxazol in 7b-C9) or charged (quaternary ammonium in 7b-C9/10-C10) substituents. The carbamoyl group may enhance hydrogen-bonding interactions compared to the π-π stacking favored by aromatic heterocycles in 2d or 10-C10 .

- Biological Targets : Compounds like 2d target kinetic proteins, whereas 7b-C9 and 10-C10 inhibit cholinesterases, suggesting substituent-dependent selectivity .

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is . Its structure includes a carbamoyl group, a phenoxy moiety, and a chlorobenzamide, which contribute to its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 348.79 g/mol |

| Chemical Formula | C18H17ClN2O3 |

| Key Functional Groups | Carbamoyl, phenoxy, chlorobenzamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound may exhibit several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible use in treating infections.

- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.

Case Studies and Experimental Data

-

Antitumor Activity : A study demonstrated that derivatives of similar compounds inhibited the growth of human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Compound Cell Line IC50 (µM) This compound HCT116 (Colon Cancer) 12.5 Similar Derivative A549 (Lung Cancer) 10.0 -

Antimicrobial Activity : In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) at 100 µg/mL Staphylococcus aureus 15 Escherichia coli 18 - Anti-inflammatory Effects : An evaluation of its effects on cytokine production revealed a significant reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound.

| Compound | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | High |

| N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-fluorobenzamide | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.